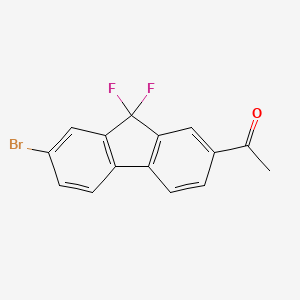

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is a chemical compound with the molecular formula C15H9BrF2O It is characterized by the presence of a bromine atom and two fluorine atoms attached to a fluorenyl group, along with an ethanone moiety

Méthodes De Préparation

The synthesis of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-difluoro-9H-fluorene and bromine.

Bromination: The 9,9-difluoro-9H-fluorene undergoes bromination to introduce the bromine atom at the 7-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

Acylation: The brominated product is then subjected to acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the ethanone moiety.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antiviral Applications

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is primarily recognized as an impurity in the synthesis of Ledipasvir, a drug used to treat hepatitis C virus (HCV) infections. Its structural similarity to Ledipasvir allows it to be studied for potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication mechanisms, making this compound a candidate for further investigation in antiviral drug development.

Case Study: Synthesis of Ledipasvir

In the synthesis of Ledipasvir, various intermediates are utilized, including this compound. A study demonstrated that optimizing the reaction conditions for synthesizing this compound can lead to higher yields of the final product, enhancing the efficiency of drug production processes .

Fluorescent Materials

The unique fluorene structure in this compound makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light when subjected to an electric field is being explored for use in advanced display technologies.

Case Study: OLED Development

Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of OLEDs. A specific study highlighted that devices using this compound exhibited improved color purity and brightness compared to those using traditional fluorescent materials .

Photodegradation Studies

The environmental impact of pharmaceuticals has led to studies on the photodegradation of compounds like this compound. Understanding its degradation pathways is crucial for assessing its environmental safety and potential toxicity.

Case Study: Photolytic Stability

A study assessed the photolytic stability of this compound under UV light exposure. The results indicated that while the compound degrades over time, it does so at a rate that suggests minimal environmental accumulation when released in wastewater systems .

Mécanisme D'action

The mechanism of action of 1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparaison Avec Des Composés Similaires

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone can be compared with other similar compounds, such as:

1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound has a similar structure but with a chlorine atom instead of the ethanone moiety.

(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: This compound features a boronic acid group instead of the ethanone moiety, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethanone functionalities, which confer distinct chemical and biological properties.

Activité Biologique

1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone, with the CAS number 1378387-81-5, is a synthetic organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H8BrF2O

- Molecular Weight : 357.58 g/mol

- Structure : The compound features a fluorenyl moiety substituted with bromine and difluoromethyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological targets.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes:

- CYP1A2 : Known to metabolize various drugs and environmental chemicals.

- CYP2C19 : Involved in the metabolism of antidepressants and proton pump inhibitors.

The inhibition of these enzymes can lead to significant drug-drug interactions, impacting therapeutic outcomes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various fluorenyl derivatives on cancer cell lines. While specific data for this compound was not reported, related compounds showed significant activity against human breast cancer cells (MCF-7), suggesting a possible avenue for further investigation into this compound's anticancer potential .

Case Study 2: Pharmacokinetics and Absorption

Pharmacokinetic studies highlight that this compound exhibits high gastrointestinal absorption but poor blood-brain barrier permeability. Its solubility is moderate, indicating that while it may be effective in systemic circulation, its central nervous system effects may be limited .

Data Table: Biological Activity Profile

| Property | Value |

|---|---|

| Molecular Weight | 357.58 g/mol |

| Solubility | Moderately soluble (0.0016 mg/ml) |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Log P (octanol-water partition) | 4.76 |

| GI Absorption | High |

| BBB Permeability | No |

Propriétés

IUPAC Name |

1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrF2O/c1-8(19)9-2-4-11-12-5-3-10(16)7-14(12)15(17,18)13(11)6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKISCVWOMXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2(F)F)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.